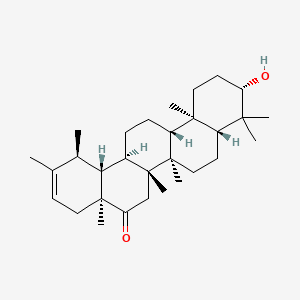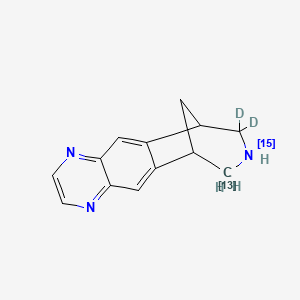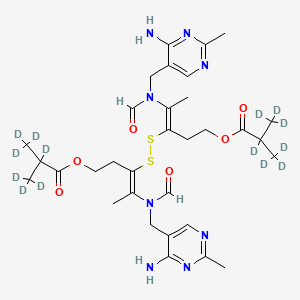
T3SS-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T3SS-IN-3 is a small-molecule inhibitor of the Type III Secretion System (T3SS), a complex protein secretion system used by many Gram-negative bacteria to inject effector proteins into host cells. This system is crucial for the pathogenicity of bacteria such as Salmonella, Shigella, and Pseudomonas . This compound has emerged as a promising compound in the field of antimicrobial research due to its ability to inhibit this secretion system, thereby reducing bacterial virulence without affecting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This could include optimizing reaction conditions to minimize waste and using continuous flow reactors to increase efficiency .
Chemical Reactions Analysis
Types of Reactions
T3SS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
T3SS-IN-3 has a wide range of applications in scientific research:
Mechanism of Action
T3SS-IN-3 exerts its effects by binding to specific components of the T3SS, thereby inhibiting the secretion of effector proteins into host cells. This inhibition disrupts the ability of bacteria to manipulate host cell functions, reducing their virulence. The molecular targets of this compound include the needle complex and the translocon, which are essential for the function of the T3SS .
Comparison with Similar Compounds
Similar Compounds
Salicylidene acylhydrazides: Another class of T3SS inhibitors that block effector protein secretion.
Uniqueness
T3SS-IN-3 is unique in its high specificity for the T3SS components, making it a potent inhibitor with minimal off-target effects. This specificity reduces the likelihood of developing resistance compared to traditional antibiotics .
Properties
Molecular Formula |
C16H13FN2OS2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C16H13FN2OS2/c17-13-8-6-11(7-9-13)10-21-16-19-18-15(22-16)14(20)12-4-2-1-3-5-12/h1-9,14,20H,10H2 |
InChI Key |
DNOFLKOLOLBFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)SCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)










![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
